5-Hydroxytoluene-2,4-disulphonic acid
Overview
Description
5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is an impurity of Policresulen . Policresulen is a potent NS2B/NS3 protease inhibitor with an IC50 of 0.48 μg/mL . It effectively inhibits the replication of DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL .
Molecular Structure Analysis
The molecular formula of this compound is C7H8O7S2 . Its molecular weight is 268.26 g/mol .
Chemical Reactions Analysis
This compound acts as a synthetic reagent in the sulfonation of 2 and 3-Methylphenol .
Scientific Research Applications
Applications in Advanced Oxidation Processes
5-Hydroxytoluene-2,4-disulphonic acid is explored in the context of advanced oxidation processes (AOPs) for water treatment. Its derivatives, like persulfate-based AOPs, are considered viable alternatives to hydrogen peroxide-based processes due to their ability to degrade a wide range of organic pollutants. Different activation mechanisms and oxidizing species, including sulfate radical and singlet oxygen, are involved in these processes. The effectiveness of these AOPs can vary significantly based on water chemistry, including factors like pH and the presence of halides or organic matter. This highlights the potential of this compound derivatives in environmental applications, particularly in treating water contaminants (Lee, Gunten, & Kim, 2020).
Role in Biomass Conversion
Another application of this compound derivatives is in the conversion of plant biomass into valuable furan derivatives. 5-Hydroxymethylfurfural (HMF), a derivative, is considered a crucial platform chemical that can be produced from hexose carbohydrates and lignocellulose found in plant biomass. HMF and its derivatives are promising feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have diverse applications, including the production of monomers, polymers, fuels, solvents, and various chemicals. This broad applicability positions this compound derivatives as vital contributors to sustainable chemistry and the development of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of Action
5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is primarily a significant NS2B/NS3 protease inhibitor . The NS2B/NS3 protease plays a crucial role in the life cycle of certain viruses, including the Dengue virus (DENV2), by facilitating viral replication .
Mode of Action
This compound interacts with its target, the NS2B/NS3 protease, by acting as a competitive inhibitor . It binds to the active site of the protease, preventing the substrate from interacting with the enzyme and thus inhibiting its function . This interaction only marginally impacts the protease’s stability .
Biochemical Pathways
The inhibition of the NS2B/NS3 protease disrupts the replication of the DENV2 virus in cells . By preventing the protease from functioning, the compound interferes with the viral life cycle and inhibits the production of new virus particles .
Pharmacokinetics
Its effectiveness in inhibiting the denv2 virus in bhk-21 cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The primary result of the action of this compound is the effective inhibition of DENV2 virus replication in BHK-21 cells . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus .
Safety and Hazards
The safety data sheet for 5-Hydroxytoluene-2,4-disulphonic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to prevent further spillage or leakage if it is safe to do so, and to avoid letting the chemical enter drains .
Biochemical Analysis
Biochemical Properties
5-Hydroxytoluene-2,4-disulphonic acid has been found to interact with the NS2B/NS3 protease, acting as a competitive inhibitor . This interaction affects the stability of the protease, albeit slightly .
Cellular Effects
In cellular studies, this compound has been shown to effectively inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that the compound may have significant effects on cellular processes, particularly those related to viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a competitive inhibitor of the NS2B/NS3 protease . By binding to this enzyme, the compound prevents it from carrying out its normal function, thereby inhibiting the replication of the DENV2 virus .
Properties
IUPAC Name |
4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOGQDATFKUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165806 | |
Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-33-8 | |
Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxytoluene-2,4-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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